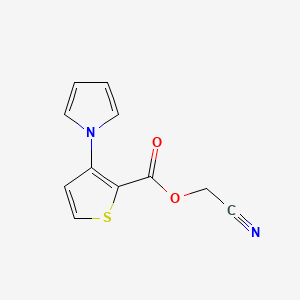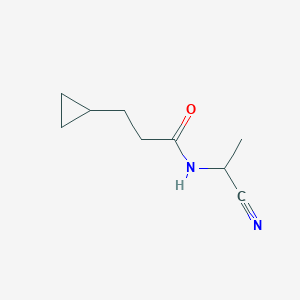
(2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include reactions with various reagents, its behavior under different conditions, and the products formed .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be included .Wissenschaftliche Forschungsanwendungen
Molecular Interactions
- The study of molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions at different temperatures reveals insights into molecular interactions like the effect of solute on solute-solvent and solvent–solvent interactions. This provides information about the nature of solute and its impact on the solvent structure (Tekade et al., 2015).
Chemical Reactions and Synthesis
- The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate results in various nitrile and non-nitrile pyridine products, which are important for the development of new chemical compounds (O'callaghan et al., 1999).
Biological Screening
- Some derivatives of (2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide have been studied for their potential antimicrobial activities. The synthesis of these derivatives and their antimicrobial properties suggest their potential use in medicinal chemistry (Bondock et al., 2008).
Heterocyclic Synthesis
- Utilization of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, including (2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide, is significant in heterocyclic chemistry. This synthesis process is important for the development of new compounds with potential biological applications (Fadda et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-phenyl-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-11-13(10-12-6-2-1-3-7-12)15(19)18-14-8-4-5-9-17-14/h1-10H,(H,17,18,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATACIMLAIVDGY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)

![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)

![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)

![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)

